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molecular formula C12H16N4OS B8463585 N-(4-(4-methyl-2-propyl-1H-imidazol-1-yl)thiazol-5-yl)acetamide

N-(4-(4-methyl-2-propyl-1H-imidazol-1-yl)thiazol-5-yl)acetamide

Cat. No. B8463585
M. Wt: 264.35 g/mol
InChI Key: RGQVZNIRZUGSSP-UHFFFAOYSA-N
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Patent
US09388180B2

Procedure details

A flask was charged with 4-methyl-2-propyl-1H-imidazole from example 1.6 (140 mg, 1.13 mmol), Cs2CO3 (1.10 g, 3.39 mmol) and copper (I) iodide (108 mg, 0.56 mmol). A solution of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine (80 mg, 0.56 mmol,) and N-(4-bromothiazol-5-yl)acetamide from example 1.5 (250 mg, 1.13 mmol) in DMF (30 mL) was added under N2. The mixture was heated at 90° C. for overnight. It was concentrated and directly used for the next step without further purification.
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
108 mg
Type
catalyst
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([CH2:7][CH2:8][CH3:9])[NH:5][CH:6]=1.C([O-])([O-])=O.[Cs+].[Cs+].CN[C@@H]1CCCC[C@H]1NC.Br[C:27]1[N:28]=[CH:29][S:30][C:31]=1[NH:32][C:33](=[O:35])[CH3:34]>CN(C=O)C.[Cu]I>[CH3:1][C:2]1[N:3]=[C:4]([CH2:7][CH2:8][CH3:9])[N:5]([C:27]2[N:28]=[CH:29][S:30][C:31]=2[NH:32][C:33](=[O:35])[CH3:34])[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
CC=1N=C(NC1)CCC
Name
Cs2CO3
Quantity
1.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
copper (I) iodide
Quantity
108 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
250 mg
Type
reactant
Smiles
BrC=1N=CSC1NC(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated
CUSTOM
Type
CUSTOM
Details
directly used for the next step without further purification

Outcomes

Product
Name
Type
Smiles
CC=1N=C(N(C1)C=1N=CSC1NC(C)=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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